![molecular formula C13H19NO B1468524 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol CAS No. 1339379-42-8](/img/structure/B1468524.png)
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol
Overview
Description
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol, also known as EPM, is a chemical compound that belongs to the family of pyrrolidinols. It is a white crystalline solid. The IUPAC name for this compound is 1-(4-ethylphenyl)-3-pyrrolidinol . The molecular weight of this compound is 191.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3 . This indicates that the compound has a pyrrolidine ring attached to a 4-ethylphenyl group.Physical and Chemical Properties Analysis
This compound is a white crystalline solid. It has a molecular weight of 191.27 . The compound is stored at room temperature .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, such as in “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol,” are extensively used in medicinal chemistry due to their versatility and the ability to enhance drug-likeness of compounds. The saturated nature of the pyrrolidine ring, its contribution to stereochemistry, and the three-dimensional shape it confers to molecules make it a valuable scaffold. Pyrrolidine derivatives, including “this compound,” are researched for their selectivity towards biological targets, influenced by their stereogenicity and substituent spatial orientation. This has significant implications for the design of drug candidates with varied biological profiles (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds related to pyrrolidine, such as “this compound,” is critical in defining their pharmacological properties. Studies highlight the significance of enantiomeric purity and the relationship between stereocenters' configuration and biological activity. The ability to produce and utilize enantiomerically pure derivatives underlines the importance of stereochemistry in enhancing the efficacy and specificity of pharmacological agents (Veinberg et al., 2015).
Biomarker Applications in Toxicology
Research into the metabolites of pyrrolidine derivatives, including “this compound,” in toxicology identifies them as potential biomarkers. Their detection in biological samples can provide insights into exposure to specific toxins, particularly in the context of tobacco use and its carcinogenic risks. This application underscores the role of pyrrolidine derivatives in developing methods for health risk assessment and the study of carcinogens (Hecht, 2002).
Analytical Chemistry and Toxicology Screening
The pyrrolidine structure, as found in “this compound,” is relevant in analytical toxicology for identifying narcotic drugs and their metabolites. Advancements in analytical methodologies enable the detection and quantification of pyrrolidine derivatives, aiding in the forensic analysis of substance abuse and the monitoring of new psychoactive substances. This area of research is crucial for public health and legal enforcement (Synbulatov et al., 2019).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this molecule, are known to interact with a variety of biological targets .
Mode of Action
Without specific information on “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol”, it’s difficult to describe its mode of action. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The presence of a pyrrolidine ring can influence these properties .
Biochemical Analysis
Biochemical Properties
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to diverse biological activities. For instance, it may act as a ligand for certain receptors or as an inhibitor for specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By binding to specific receptors or enzymes, it can alter the signaling cascades within the cell, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for evaluating its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects are also observed, where a certain concentration is required to elicit a biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. This localization is important for understanding how the compound exerts its effects at the subcellular level .
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h3-6,13,15H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPKDRYTYGVMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



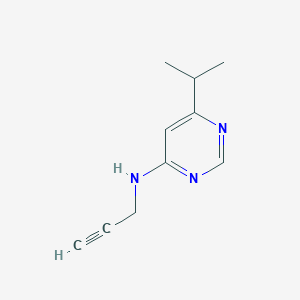
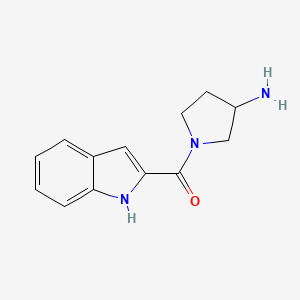
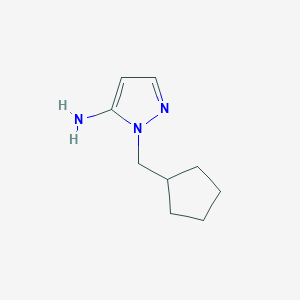
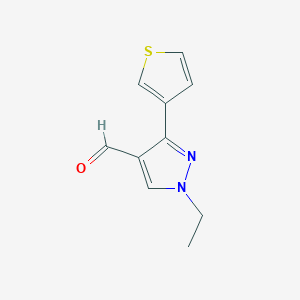


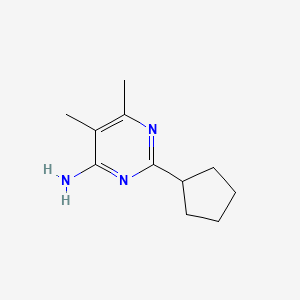
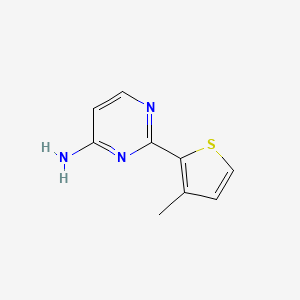

amine](/img/structure/B1468459.png)
![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)
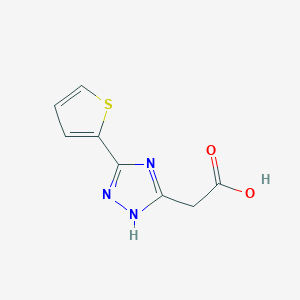
![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)
